Lipophilicity Comparison: N-Isopropyl vs. N-Ethyl Substitution in m-Toluidines
N-Isopropyl-M-toluidine exhibits significantly higher calculated lipophilicity (LogP) compared to its N-ethyl analog. This difference is a direct consequence of the larger, more hydrophobic isopropyl substituent . For procurement, this data indicates that N-Isopropyl-M-toluidine will have markedly different partitioning behavior in biphasic systems, which is critical for extractions, chromatographic method development, and reactions in non-polar media.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.88830 |
| Comparator Or Baseline | N-Ethyl-m-toluidine (CAS 102-27-2): 2.229 [1] |
| Quantified Difference | +0.659 LogP units (higher lipophilicity for the target compound) |
| Conditions | Calculated values, not experimentally determined |
Why This Matters
This ~0.66 LogP difference translates to a roughly 4.6-fold higher predicted partition coefficient in an octanol-water system, which can dictate the choice of compound for reactions requiring enhanced solubility in non-polar solvents or specific retention times in reverse-phase chromatography.
- [1] SpringerMaterials. (n.d.). N-ethyl-m-toluidine Substance Profile. CAS 102-27-2. View Source
